3,4-Didehydro-4-deoxysiastatin B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

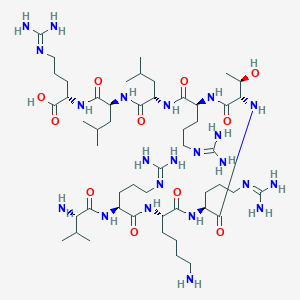

3,4-Didehydro-4-deoxysiastatin B is a natural product that belongs to the family of depsipeptides. It is a potent inhibitor of histone deacetylase (HDAC) enzymes, which play a crucial role in regulating gene expression. The compound has gained attention in recent years due to its potential therapeutic applications in cancer treatment.

Mechanism Of Action

The mechanism of action of 3,4-Didehydro-4-deoxysiastatin B involves the inhibition of 3,4-Didehydro-4-deoxysiastatin B enzymes. 3,4-Didehydro-4-deoxysiastatin Bs play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, which leads to the repression of gene transcription. By inhibiting 3,4-Didehydro-4-deoxysiastatin Bs, 3,4-Didehydro-4-deoxysiastatin B promotes the acetylation of histone proteins, which leads to the activation of tumor suppressor genes and the suppression of oncogenes. This, in turn, leads to the inhibition of tumor growth and the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3,4-Didehydro-4-deoxysiastatin B have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit tumor growth in animal models. Moreover, it has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy. However, the compound has also been shown to have some toxic effects, such as cardiotoxicity, which limits its clinical application.

Advantages And Limitations For Lab Experiments

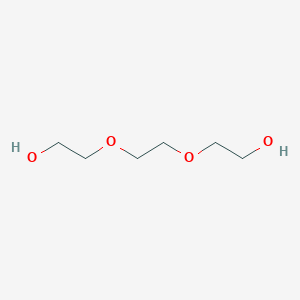

One of the main advantages of 3,4-Didehydro-4-deoxysiastatin B is its potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes. This makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a valuable candidate for combination therapy. However, the compound has some limitations, such as its low solubility, which makes it challenging to administer in vivo. Moreover, the compound has some toxic effects, which limit its clinical application.

Future Directions

There are several future directions for the study of 3,4-Didehydro-4-deoxysiastatin B. One of the areas of research is the development of more efficient synthetic methods to produce the compound in large quantities. Moreover, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Another area of research is the identification of biomarkers that can predict the response to the compound, which will help to identify patients who are likely to benefit from treatment. Finally, the combination of 3,4-Didehydro-4-deoxysiastatin B with other targeted therapies is an area of research that holds promise for improving cancer treatment outcomes.

In conclusion, 3,4-Didehydro-4-deoxysiastatin B is a promising compound with potential therapeutic applications in cancer treatment. The compound's potent inhibitory activity against 3,4-Didehydro-4-deoxysiastatin B enzymes makes it a valuable tool for studying the role of 3,4-Didehydro-4-deoxysiastatin Bs in gene regulation and cancer development. However, the compound's toxicity profile needs to be further investigated to identify potential side effects and develop strategies to mitigate them. Overall, the future directions of research on 3,4-Didehydro-4-deoxysiastatin B hold promise for improving cancer treatment outcomes.

Synthesis Methods

The synthesis of 3,4-Didehydro-4-deoxysiastatin B is a complex process that involves several steps. The compound is typically obtained through the isolation of natural sources, such as the marine sponge Phakellia fusca. However, the yield from natural sources is low, and the compound is challenging to obtain in large quantities. Therefore, several synthetic routes have been developed to produce the compound. One of the most efficient methods involves the use of a solid-phase peptide synthesis strategy, which allows for the production of sufficient quantities of the compound for research purposes.

Scientific Research Applications

3,4-Didehydro-4-deoxysiastatin B has been extensively studied for its potential therapeutic applications in cancer treatment. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It works by inducing cell cycle arrest and apoptosis in cancer cells, which leads to the suppression of tumor growth. Moreover, the compound has been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.

properties

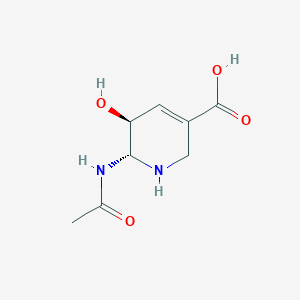

CAS RN |

142779-94-0 |

|---|---|

Product Name |

3,4-Didehydro-4-deoxysiastatin B |

Molecular Formula |

C8H12N2O4 |

Molecular Weight |

200.19 g/mol |

IUPAC Name |

(2R,3S)-2-acetamido-3-hydroxy-1,2,3,6-tetrahydropyridine-5-carboxylic acid |

InChI |

InChI=1S/C8H12N2O4/c1-4(11)10-7-6(12)2-5(3-9-7)8(13)14/h2,6-7,9,12H,3H2,1H3,(H,10,11)(H,13,14)/t6-,7+/m0/s1 |

InChI Key |

FEWAMSIVMNWVLK-NKWVEPMBSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(CN1)C(=O)O)O |

SMILES |

CC(=O)NC1C(C=C(CN1)C(=O)O)O |

Canonical SMILES |

CC(=O)NC1C(C=C(CN1)C(=O)O)O |

Other CAS RN |

142779-94-0 |

synonyms |

3,4-didehydro-4-deoxysiastatin B DHDO-siastatin B |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)

![5-[[(1S)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid 1,9-Bis(1-methylethyl) Ester 5-Oxide (2E)-2-Butenedioate](/img/structure/B127438.png)